Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
Brand Name:
Vulcanchem
CAS No.:
107569-48-2
VCID:
VC0035483
InChI:
InChI=1S/C52H68N14O14/c1-27(2)16-35(47(75)65-40(25-68)52(80)66-15-5-8-41(66)51(79)56-22-42(53)70)60-44(72)23-57-45(73)36(17-28-9-11-31(69)12-10-28)61-50(78)39(24-67)64-48(76)37(18-29-20-55-33-7-4-3-6-32(29)33)62-49(77)38(19-30-21-54-26-58-30)63-46(74)34-13-14-43(71)59-34/h3-4,6-7,9-12,20-21,26-27,34-41,55,67-69H,5,8,13-19,22-25H2,1-2H3,(H2,53,70)(H,54,58)(H,56,79)(H,57,73)(H,59,71)(H,60,72)(H,61,78)(H,62,77)(H,63,74)(H,64,76)(H,65,75)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Molecular Formula:
C52H68N14O14
Molecular Weight:
1113.2
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
CAS No.: 107569-48-2
Main Products
VCID: VC0035483
Molecular Formula: C52H68N14O14
Molecular Weight: 1113.2
CAS No. | 107569-48-2 |
---|---|
Product Name | Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 |
Molecular Formula | C52H68N14O14 |
Molecular Weight | 1113.2 |
IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C52H68N14O14/c1-27(2)16-35(47(75)65-40(25-68)52(80)66-15-5-8-41(66)51(79)56-22-42(53)70)60-44(72)23-57-45(73)36(17-28-9-11-31(69)12-10-28)61-50(78)39(24-67)64-48(76)37(18-29-20-55-33-7-4-3-6-32(29)33)62-49(77)38(19-30-21-54-26-58-30)63-46(74)34-13-14-43(71)59-34/h3-4,6-7,9-12,20-21,26-27,34-41,55,67-69H,5,8,13-19,22-25H2,1-2H3,(H2,53,70)(H,54,58)(H,56,79)(H,57,73)(H,59,71)(H,60,72)(H,61,78)(H,62,77)(H,63,74)(H,64,76)(H,65,75)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Standard InChIKey | PPHTYZVEJKXMNS-PVEGFDORSA-N |
SMILES | CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume